
Propionamide
Overview
Description
Propionamide: is an organic compound with the chemical formula
C3H7NO
. It is the amide derivative of propanoic acid and is also known as propionic amide. This compound is a mono-substituted amide, meaning it has one substituent group attached to the nitrogen atom of the amide group. This compound is a colorless solid that is highly soluble in water and has a melting point of approximately 80°C and a boiling point of around 213°C .Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: Propionamide can be synthesized through the condensation reaction between urea and propanoic acid. This reaction typically requires heating to facilitate the formation of the amide bond.
Dehydration of Ammonium Propionate: Another method involves the dehydration of ammonium propionate.
Industrial Production Methods: In industrial settings, this compound is often produced through the dehydration of ammonium propionate due to its efficiency and cost-effectiveness. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Hofmann Rearrangement: Propionamide can undergo Hofmann rearrangement to produce ethylamine. This reaction involves the use of bromine and a strong base, such as sodium hydroxide, and results in the loss of the carbonyl group.
Hydrolysis: this compound can be hydrolyzed to produce propanoic acid and ammonia. This reaction typically requires acidic or basic conditions and heating.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to produce propylamine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, especially under acidic or basic conditions.
Major Products Formed:
Ethylamine: From Hofmann rearrangement.
Propanoic Acid and Ammonia: From hydrolysis.
Propylamine: From reduction.
Scientific Research Applications
Pharmaceutical Applications
1.1. Medicinal Chemistry
Propionamide derivatives have been studied for their potential medicinal properties, particularly as inhibitors of neutral endopeptidase (NEP), which is involved in the metabolism of natriuretic peptides. These compounds may offer therapeutic benefits for conditions such as hypertension and heart failure by enhancing the effects of atrial natriuretic peptide (ANP) .
Case Study: NEP Inhibition
- Compound : A this compound derivative
- Target : Neutral endopeptidase
- Outcome : Demonstrated vasodilatory and diuretic effects, suggesting utility in treating cardiovascular diseases.
1.2. Doping Control
this compound is also relevant in sports medicine as a component in selective androgen receptor modulators (SARMs). These compounds are under scrutiny for misuse in sports due to their anabolic properties . The detection of this compound and its derivatives in biological samples is crucial for doping control analysis.
Astrochemistry
This compound has been identified as the largest peptide-like molecule detected in space, particularly in regions like Sagittarius B2(N1E). Its presence suggests that complex organic molecules can form in interstellar environments, potentially contributing to the origins of life on Earth .
Detection Study: Sagittarius B2(N1E)
- Molecule : this compound
- Location : Interstellar medium (ISM)
- Significance : Indicates the formation of large peptide-like molecules during star formation processes.
Material Science
3.1. Adsorption Studies
Recent studies have utilized this compound as an adsorbent to investigate adsorption isotherms on multi-wall carbon nanotubes. This research contributes to understanding how organic compounds interact with nanomaterials, which is vital for applications in sensors and drug delivery systems .
Application | Details |
---|---|
Medicinal Chemistry | NEP inhibitors for hypertension treatment |
Doping Control | Detection in biological samples |
Astrochemistry | Largest peptide-like molecule in space |
Material Science | Adsorption studies on carbon nanotubes |
Mechanism of Action
The mechanism of action of propionamide depends on its specific application. In general, as an amide, it can interact with various molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Acetamide: CH3CONH2
Butyramide: C4H9NO
Formamide: CHONH2
Comparison:
Acetamide: Similar to propionamide, acetamide is a simple amide but with a shorter carbon chain. It has a lower melting and boiling point compared to this compound.
Butyramide: This compound has a longer carbon chain than this compound, resulting in higher melting and boiling points. It is less soluble in water compared to this compound.
Formamide: Formamide has the simplest structure among these amides, with only one carbon atom. It is highly polar and has unique solvent properties, making it different from this compound in terms of applications and reactivity.
This compound stands out due to its balance of solubility, reactivity, and stability, making it a versatile compound in various fields of research and industry.
Biological Activity
Propionamide, a small organic compound with the formula C₃H₇NO, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential applications of this compound based on recent studies.
This compound is classified as an amide, which means it contains a carbonyl group (C=O) linked to a nitrogen atom (N). This structure allows it to participate in various biochemical interactions. Its mechanism of action often involves modulation of protein solubility and enzyme activity, making it a valuable compound in biochemical research.
Key Mechanisms:
- Protein Solubility Enhancement : this compound has been shown to increase the solubility of both structured and unstructured proteins. At concentrations around 400 mM, it significantly enhances protein solubility without interfering with ligand binding, which is crucial for various biochemical assays .
- Androgen Receptor Modulation : As a component of certain anabolic-androgenic steroids (AAS), this compound derivatives have been studied for their agonistic effects on androgen receptors. For instance, S-22, a this compound-based SARM (Selective Androgen Receptor Modulator), demonstrated increased muscle weight in experimental models compared to dihydrotestosterone (DHT) .
Biological Activities
This compound exhibits several biological activities that are relevant in pharmacology and medicinal chemistry:
- Antimicrobial Activity : Some derivatives of this compound have shown promising antimicrobial properties, making them candidates for developing new antibiotics.
- Enzyme Inhibition : this compound compounds have been studied for their potential to inhibit various enzymes, including urease and carbonic anhydrase, which are important targets in treating conditions like kidney stones and glaucoma .
- New Particle Formation : Research indicates that this compound can enhance new particle formation in atmospheric chemistry, particularly in sulfuric acid-based systems. This property suggests its role as an atmospheric pollutant and its implications for climate change .
Case Studies and Research Findings
Recent studies have provided insights into the biological activities of this compound and its derivatives:
- Study on Protein Solubility : A study demonstrated that this compound significantly increases the solubility of proteins under various conditions, which can be beneficial for protein purification processes .
- Androgenic Activity Assessment : In a comparative study involving S-22 and DHT, S-22 was found to increase muscle mass more effectively than DHT in animal models, indicating its potential as a therapeutic agent for muscle wasting diseases .
Table 1: Summary of Biological Activities of this compound Derivatives
Q & A
Basic Research Questions
Q. What established methods are used to synthesize propionamide in laboratory settings, and how can reaction conditions be optimized?
this compound synthesis typically involves condensation reactions between propionic acid derivatives (e.g., propionyl chloride) and ammonia or amines under controlled conditions. Optimization requires adjusting parameters like temperature (e.g., 40–60°C for mild reactions), solvent polarity (e.g., tetrahydrofuran or aqueous systems), and stoichiometry . Post-synthesis purification via recrystallization or chromatography (e.g., HPLC with split ratios of 300 for high signal-to-noise resolution) ensures product integrity .
Q. How can spectroscopic techniques (e.g., NMR, IR) characterize this compound’s structural and functional properties?
- NMR : Analyze peaks for methyl (δ ~1.0–1.2 ppm) and carbonyl (δ ~170–175 ppm) groups to confirm backbone structure.
- IR : Identify amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands to verify the –CONH₂ group.
Cross-validation with HPLC retention times (e.g., 1.798–1.866 minutes) enhances analytical reliability .
Q. What are the primary challenges in quantifying this compound in multicomponent mixtures, and how can they be addressed?
Co-elution with compounds like urea or MGP in chromatographic analyses can obscure detection. Solutions include:
- Using internal standards (e.g., deuterated this compound).
- Optimizing mobile-phase gradients and column temperatures to improve peak separation .
Advanced Research Questions
Q. How can researchers design in vitro experiments to evaluate this compound derivatives’ anti-proliferative activity across diverse cell lines?
Adopt the PICOT framework to structure studies:
- Population : Hepatocarcinoma (HepG2), leukemia (K562), and breast carcinoma (MCF-7) cells.
- Intervention : Dose-dependent exposure to derivatives (e.g., N-(5-methyl-thiadiazol-2-yl)-propionamide).
- Comparison : Untreated controls or reference drugs (e.g., doxorubicin).
- Outcome : IC₅₀ values calculated via MTT assays.
- Time : 48–72-hour exposure periods.
Ensure replication across biological triplicates to mitigate variability .
Q. What strategies resolve contradictions in thermodynamic data (e.g., solubility, stability) for this compound in aqueous vs. non-polar solvents?
- Controlled Replicates : Perform solubility tests at fixed temperatures (e.g., 25°C ± 0.1°C) using gravimetric or spectrophotometric methods.
- Statistical Analysis : Apply ANOVA to identify outliers and assess inter-lab variability.
- Contextual Reporting : Disclose solvent purity grades and instrumentation calibration details to enhance reproducibility .
Q. How can computational models (e.g., DFT, MD simulations) predict this compound’s reactivity in catalytic systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in reaction environments.
Validate models with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. What ethical and methodological considerations apply when testing this compound derivatives in preclinical models?
- NIH Guidelines Compliance : Adhere to protocols for humane animal use, including dose limits and endpoint criteria.
- 3Rs Principle : Prioritize in vitro assays (e.g., cell cultures) before in vivo trials.
- Data Transparency : Report attrition rates, confounding variables (e.g., solvent toxicity), and statistical power calculations .
Q. Methodological Frameworks
- PICOT : For hypothesis-driven bioactivity studies .
- FINERMAPS : Ensure questions are Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Actionable, Precise, and Specific .
- Literature Review : Use systematic reviews to identify gaps (e.g., this compound’s role in cardioprotection vs. cytotoxicity) .
Tables
Analytical Method | Key Parameters | Application | Reference |
---|---|---|---|
HPLC-UV | Split ratio: 300; RT: 1.7–1.8 min | Quantify this compound in mixtures | |
MTT Assay | IC₅₀ calculation; 48-h incubation | Evaluate anti-proliferative activity | |
DFT Simulations | B3LYP/6-31G* basis set | Predict reaction pathways |
Properties
IUPAC Name |
propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-2-3(4)5/h2H2,1H3,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNJFJADRCOGBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3CH2CONH2, C3H7NO | |
Record name | propanamide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Propanamide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058820 | |
Record name | Propanamide | |
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Molecular Weight |
73.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white crystalline flakes; [Alfa Aesar MSDS] | |
Record name | Propionamide | |
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Vapor Pressure |
0.03 [mmHg] | |
Record name | Propionamide | |
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CAS No. |
79-05-0 | |
Record name | Propionamide | |
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Record name | Propionamide | |
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Record name | Propionamide | |
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Record name | PROPIONAMIDE | |
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Record name | Propanamide | |
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Record name | PROPIONAMIDE | |
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